Jasmonic Acid

Description

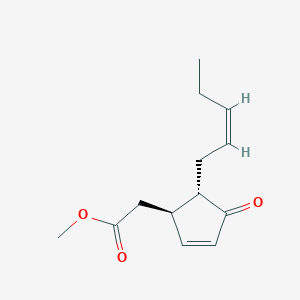

2-Cyclopentene-1-acetic acid, 4-oxo-5-(2Z)-2-penten-1-yl-, methyl ester, (1R,5S)- (CAS 67010-59-7) is a chiral cyclopentene derivative with a molecular weight of 222.126 g/mol and a calculated XlogP of 2.0 . Its structure features:

- A cyclopentene ring substituted at position 1 with an acetic acid methyl ester.

- A 4-oxo (keto) group at position 2.

- A (2Z)-2-penten-1-yl chain at position 3.

- Stereochemical configuration (1R,5S), critical for biological interactions and synthetic utility.

Applications: Likely used as a pharmaceutical intermediate or chiral building block due to its functional groups and stereochemistry. Methyl esters of cyclopentene derivatives are common in pharmacological research and fine chemical synthesis .

Properties

IUPAC Name |

2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/b4-3-/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJFBWYDHIGLCU-HWKXXFMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037665 | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Jasmonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6894-38-8, 59366-47-1 | |

| Record name | Jasmonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RI5N05OWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Jasmonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

2-Cyclopentene-1-acetic acid, 4-oxo-5-(2Z)-2-penten-1-yl-, methyl ester, (1R,5S)- is a complex organic compound with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula: C13H20O3

- Molecular Weight: 224.2961 g/mol

- CAS Number: 192203-80-8

- IUPAC Name: Methyl (1R,5S)-2-cyclopentene-1-acetic acid 4-oxo-5-(2Z)-2-pentenyl ester

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | Predicted at 314.4 ± 21.0 °C |

| Storage Conditions | 2-8 °C, dry conditions |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the cyclopentene ring and the acetic acid moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopentene compounds exhibit antimicrobial properties. For instance, compounds similar to 2-Cyclopentene-1-acetic acid have shown effectiveness against a range of bacteria and fungi, potentially through the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

Research has suggested that certain derivatives can modulate inflammatory pathways. For example, cyclopentene derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study examined the antimicrobial properties of various cyclopentene derivatives, including methyl esters similar to 2-Cyclopentene-1-acetic acid. Results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

- Anti-inflammatory Research : In another investigation, a related compound was tested for its ability to reduce inflammation in animal models of arthritis. The results indicated a marked decrease in swelling and pain, supporting its use as an anti-inflammatory agent.

- Synthesis and Biological Evaluation : A synthetic route was developed for producing this compound, followed by biological evaluation against cancer cell lines. The findings revealed cytotoxic effects on several cancer types, warranting further exploration into its potential as an anticancer agent.

Scientific Research Applications

Organic Synthesis

2-Cyclopentene-1-acetic acid serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as:

- Michael Addition Reactions : It can act as a Michael acceptor due to the presence of the carbonyl group.

- Diels-Alder Reactions : The compound can be used to synthesize complex cyclic structures by reacting with diene compounds.

Pharmaceutical Applications

The methyl ester of 2-Cyclopentene-1-acetic acid has been explored for its potential therapeutic applications:

- Anti-inflammatory Agents : Analogues of this compound have shown promise in modulating inflammatory pathways, potentially leading to new anti-inflammatory drugs.

- Anticancer Research : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines.

Agrochemical Uses

This compound has potential applications in agrochemicals:

- Pesticides and Herbicides : Its structure can be modified to create effective pesticides or herbicides that target specific plant or insect physiology.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of 2-Cyclopentene-1-acetic acid that exhibited significant anti-inflammatory activity in vitro. The research focused on modifying the ester group to enhance solubility and bioavailability.

Case Study 2: Diels-Alder Reactions

Research conducted at a university chemistry department explored the use of 2-Cyclopentene-1-acetic acid in Diels-Alder reactions to synthesize complex polycyclic compounds. The results indicated high yields and selectivity for specific products, showcasing its utility in synthetic organic chemistry.

Comparison with Similar Compounds

Methyl (1R,5R)-5-Hydroxy-2-Cyclopentene-1-Acetate (CAS 49825-99-2)

- Key Differences :

- Substituents : Position 5 has a hydroxy group instead of the 4-oxo and (2Z)-pentenyl chain.

- Molecular Weight : ~184 g/mol (estimated), lower than the target compound due to the absence of the pentenyl chain.

- Polarity : Higher hydrophilicity (XlogP ~1.5) compared to the target compound (XlogP 2.0) due to the hydroxyl group .

- Applications : Used in asymmetric synthesis as a chiral precursor. The hydroxy group enables further functionalization (e.g., oxidation to ketones or esterification) .

Cyclopentaneheptanoic Acid, 2-Oxo-5-[(2E)-1-Oxo-3-(2-Oxo-1-Pyrrolidinyl)-2-Propen-1-Yl]-, Methyl Ester, (1R,5S)-rel (CAS 673856-03-6)

Palmitic Acid Methyl Ester (CAS 112-39-0)

- Key Differences :

- Structure : A straight-chain C16 fatty acid methyl ester without cyclic or keto groups.

- Physical Properties : Higher molecular weight (270.45 g/mol) and XlogP (~7.0) due to the long alkyl chain.

- Applications : Widely used as a GC-MS standard in lipid analysis and as a model compound for studying lipid metabolism .

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Weight (g/mol) | XlogP | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Target Compound | 67010-59-7 | 222.126 | 2.0 | 4-oxo, (2Z)-pentenyl, methyl ester | Pharmaceutical intermediates |

| Methyl (1R,5R)-5-hydroxy-2-cyclopentene-1-acetate | 49825-99-2 | ~184 | ~1.5 | 5-hydroxy, methyl ester | Chiral synthesis, Organic building blocks |

| Palmitic Acid Methyl Ester | 112-39-0 | 270.45 | ~7.0 | Long-chain alkyl ester | Lipid research, Analytical standards |

| 8-O-Acetylshanzhiside Methyl Ester | - | ~450 (estimated) | ~1.2 | Acetylated glycoside, methyl ester | Pharmacological reference standards |

Research Findings and Functional Insights

Stereochemical Impact

The (1R,5S) configuration of the target compound distinguishes it from diastereomers like (1R,5R)-hydroxy derivatives. This stereochemistry influences binding affinity in enzymatic systems and catalytic selectivity in synthetic reactions .

Role of the (2Z)-Pentenyl Chain

Similar aliphatic chains in methyl esters (e.g., 3-oxohexanoic acid methyl ester) are critical for substrate recognition in transaminase assays .

Comparative Reactivity

- The 4-oxo group in the target compound enables nucleophilic additions (e.g., Grignard reactions) or condensation reactions (e.g., hydrazone formation), unlike the hydroxy group in CAS 49825-99-2, which is prone to oxidation .

- Longer-chain analogs (e.g., octanoic acid methyl esters) exhibit reduced solubility in aqueous systems, limiting their utility in biological assays compared to the target compound .

Q & A

Basic: What synthetic methodologies are recommended for constructing the cyclopentene core with the (1R,5S) stereochemistry?

Answer:

The cyclopentene core can be synthesized via intramolecular aldol condensation or ring-closing metathesis (RCM) . For stereochemical control, asymmetric catalysis using chiral auxiliaries or organocatalysts is critical. For example:

- Aldol Condensation : Use a chiral enamine catalyst to induce the (1R,5S) configuration during cyclization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm stereochemistry using polarimetry or chiral HPLC .

- RCM : Employ Grubbs’ catalyst with a stereodefined diene precursor. Optimize solvent (dichloromethane or toluene) and temperature (40–60°C) to minimize epimerization. Validate product purity via GC-MS and NMR coupling constants .

Advanced: How does the (2Z)-pentenyl substituent influence the compound’s conformational stability and reactivity?

Answer:

The (2Z)-pentenyl group introduces steric hindrance and electronic effects that modulate reactivity:

- Conformational Analysis : Use DFT calculations (e.g., Gaussian 16) to model the lowest-energy conformers. The Z-configuration may enforce a bent geometry, increasing strain in the cyclopentene ring. Compare computed IR spectra with experimental data (KBr pellet method) to validate .

- Reactivity : The α,β-unsaturated ketone (4-oxo group) participates in Michael additions or Diels-Alder reactions . The (2Z)-pentenyl group’s electron-withdrawing nature enhances electrophilicity at the ketone. Test reactivity by treating with nucleophiles (e.g., Grignard reagents) under inert conditions and analyze products via LC-MS .

Basic: What spectroscopic techniques are optimal for confirming the (1R,5S) stereochemistry?

Answer:

- X-ray Crystallography : Resolve single crystals (grown via vapor diffusion in hexane/ethyl acetate) to unambiguously assign stereochemistry. Compare unit cell parameters with Cambridge Structural Database entries .

- NMR Spectroscopy : Analyze - coupling constants () and NOESY correlations to confirm spatial proximity of key protons. For example, a transannular NOE between H-1 and H-5 supports the (1R,5S) configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with those of enantiomerically pure standards to assign absolute configuration .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Assay Validation : Replicate experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity). Include positive controls (e.g., jasmonates for plant hormone studies) and validate cell lines via STR profiling .

- Isotopic Labeling : Synthesize -labeled analogs to track metabolic degradation pathways. Use LC-MS/MS to quantify metabolites and identify confounding degradation products .

- Data Normalization : Apply multivariate statistical analysis (e.g., PCA) to account for batch effects in high-throughput screening data .

Basic: What precautions are necessary to ensure the compound’s stability during storage?

Answer:

- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation. Pre-purge vials with argon to minimize oxidation .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation via HPLC-UV (220 nm). A >95% purity threshold indicates acceptable stability .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to putative targets (e.g., COX-2 for anti-inflammatory activity). Validate poses with MD simulations (NAMD, 100 ns) and compare binding energies (MM-PBSA) .

- Pharmacophore Mapping : Generate 3D pharmacophores (Schrödinger Phase) based on the cyclopentene core and (2Z)-pentenyl group. Screen databases (ZINC15) for analogs and validate predictions via SPR binding assays .

Basic: How can researchers differentiate between enantiomers during synthesis?

Answer:

- Chiral Stationary Phases : Use HPLC with a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Optimize flow rate (1 mL/min) and detect at 254 nm .

- Kinetic Resolution : Employ lipase-catalyzed (e.g., CAL-B) acetylation in tert-butyl methyl ether. Monitor enantiomeric excess (ee) via NMR if using fluorinated analogs .

Advanced: What mechanistic insights explain the compound’s role in plant signaling pathways?

Answer:

- Biosynthetic Tracing : Feed -labeled linolenic acid to plant tissues and track incorporation into the cyclopentene backbone via radio-TLC. Compare with 12-oxo-phytodienoic acid (12-OPDA) pathways .

- Gene Knockdown : Use CRISPR-Cas9 to silence LOX or AOS genes in Arabidopsis. Quantify downstream metabolites (e.g., jasmonic acid) via UPLC-QTOF-MS to establish pathway linkages .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.